Coenzyme Q9 Coenzyme Q9 Ubiquinone-9 is a member of ubiquinones. It has a role as an antioxidant and a human metabolite.
Ubiquinone-9 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Coenzyme Q9 is a natural product found in Hevea brasiliensis, Dioscorea alata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 303-97-9
VCID: VC20768060
InChI: InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+
SMILES: CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C54H82O4
Molecular Weight: 795.2 g/mol

Coenzyme Q9

CAS No.: 303-97-9

Cat. No.: VC20768060

Molecular Formula: C54H82O4

Molecular Weight: 795.2 g/mol

* For research use only. Not for human or veterinary use.

Coenzyme Q9 - 303-97-9

Specification

Description Ubiquinone-9 is a member of ubiquinones. It has a role as an antioxidant and a human metabolite.
Ubiquinone-9 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Coenzyme Q9 is a natural product found in Hevea brasiliensis, Dioscorea alata, and other organisms with data available.
CAS No. 303-97-9
Molecular Formula C54H82O4
Molecular Weight 795.2 g/mol
IUPAC Name 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+
Standard InChI Key UUGXJSBPSRROMU-WJNLUYJISA-N
Isomeric SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator